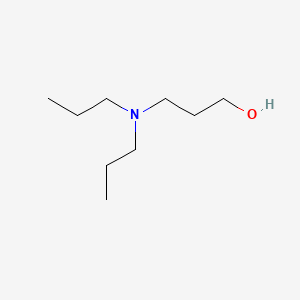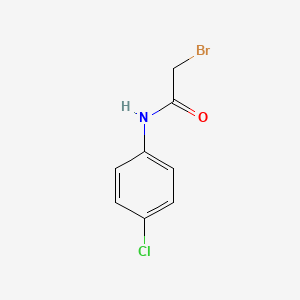
苯磺酰胺乙酸
描述
2-(苯磺酰胺基)乙酸是一种磺酰胺衍生物,由于其潜在的治疗和环境应用,它在科学界引起了广泛关注。 该化合物以其抗菌特性而闻名,并用于化学、生物学、医学和工业等各个领域 .
科学研究应用
2-(苯磺酰胺基)乙酸具有广泛的科学研究应用:
化学: 用作配位化学中的配体,形成金属配合物。
生物学: 研究其抗菌特性及其在抗菌治疗中的潜在应用。
医学: 研究其作为治疗细菌感染的治疗剂的潜力。
作用机制
2-(苯磺酰胺基)乙酸的抗菌活性主要归因于其抑制二氢叶酸合成酶的能力,二氢叶酸合成酶参与细菌中的叶酸合成途径。 通过抑制这种酶,该化合物阻止细菌合成叶酸,叶酸是细菌生长和复制所必需的 .
生化分析
Biochemical Properties
2-(Phenylsulfonamido)acetic acid plays a significant role in biochemical reactions, particularly in the formation of complexes with metal ions such as calcium. The compound forms one-dimensional chained structures through intramolecular and intermolecular hydrogen bonds and π-π stacking . These interactions are crucial for its antibacterial activity, as demonstrated by its effectiveness against Escherichia coli, Bacillus subtilis, and Staphylococcus white . The compound interacts with various enzymes and proteins, influencing their activity and stability.
Cellular Effects
2-(Phenylsulfonamido)acetic acid has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s antibacterial properties suggest that it can disrupt bacterial cell walls and inhibit essential cellular processes, leading to cell death . Additionally, its interactions with calcium ions play a role in regulating various cellular functions, including muscle contraction, blood coagulation, and hormone secretion .
Molecular Mechanism
The molecular mechanism of 2-(Phenylsulfonamido)acetic acid involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound forms stable complexes with calcium ions, which can bridge adjacent carboxylates and strengthen cell membranes . This interaction is essential for its antibacterial activity, as it disrupts bacterial cell walls and inhibits their growth. The compound also affects gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Phenylsulfonamido)acetic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound forms stable complexes with calcium ions, which maintain their antibacterial activity over time . The degradation of the compound can lead to a decrease in its effectiveness and potential adverse effects on cellular function.
Dosage Effects in Animal Models
The effects of 2-(Phenylsulfonamido)acetic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial activity without causing toxicity . At higher doses, the compound can cause adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that the compound’s antibacterial activity is dose-dependent, with higher doses leading to increased effectiveness but also higher risk of toxicity .
Metabolic Pathways
2-(Phenylsulfonamido)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with calcium ions play a crucial role in its metabolic activity, as calcium is involved in several biochemical processes, including enzyme activation and catalysis . The compound’s metabolic pathways also involve its degradation and excretion from the body, which are essential for maintaining its effectiveness and minimizing toxicity.
Transport and Distribution
The transport and distribution of 2-(Phenylsulfonamido)acetic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound forms stable complexes with calcium ions, which facilitate its transport across cell membranes and its accumulation in specific tissues . These interactions are essential for the compound’s antibacterial activity, as they enable it to reach and affect target cells effectively.
Subcellular Localization
The subcellular localization of 2-(Phenylsulfonamido)acetic acid is determined by its targeting signals and post-translational modifications. The compound’s interactions with calcium ions and other biomolecules direct it to specific cellular compartments, where it exerts its effects . These interactions are crucial for the compound’s activity and function, as they enable it to reach and affect target cells and tissues effectively.
准备方法
合成路线和反应条件
2-(苯磺酰胺基)乙酸的合成通常涉及苯磺酰氯与甘氨酸在碱(例如氢氧化钠)存在下的反应。 反应通过形成中间体进行,然后水解生成最终产物 .
工业生产方法
在工业环境中,2-(苯磺酰胺基)乙酸的生产可能涉及更有效和可扩展的方法。 其中一种方法包括使用连续流动反应器,这可以更好地控制反应条件并提高产量 .
化学反应分析
反应类型
2-(苯磺酰胺基)乙酸经历各种化学反应,包括:
氧化: 该化合物可以氧化形成磺酸衍生物。
还原: 还原反应可以将磺酰胺基转化为胺基。
取代: 苯基可以发生亲电芳香取代反应.
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化铝锂或硼氢化钠之类的还原剂。
主要形成的产物
氧化: 磺酸衍生物。
还原: 胺衍生物。
取代: 卤代苯衍生物.
相似化合物的比较
类似化合物
磺胺酰胺: 另一种具有类似抗菌特性的磺酰胺衍生物。
甲氧苄啶: 一种广泛使用的抗菌剂,也抑制二氢叶酸合成酶。
磺胺嘧啶: 以其在治疗细菌感染中的应用以及类似的作用机制而闻名.
独特性
2-(苯磺酰胺基)乙酸由于其特定的结构特征而独一无二,例如苯磺酰胺基的存在,这增强了其抗菌活性,使其成为各种应用中宝贵的化合物 .
属性
IUPAC Name |
2-(benzenesulfonamido)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c10-8(11)6-9-14(12,13)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSZSAHZIMPSDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901350 | |
| Record name | NoName_454 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90901350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5398-96-9 | |
| Record name | 5398-96-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5398-96-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-benzenesulfonamidoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Beyond aldose reductase inhibition, what other biological activities have been observed with these compounds?
A2: In addition to their potential as ARIs, many of the synthesized 2-(phenylsulfonamido)acetic acid derivatives demonstrated notable antioxidant properties in both homogenous and heterogeneous systems. [] This suggests that these compounds could potentially target multiple pathways involved in oxidative stress-related diseases. Furthermore, two specific derivatives, compounds 30 and 33, previously identified as selective butyrylcholinesterase inhibitors, showed promising results in reducing scopolamine-induced amnesia in rats. [] They were found to improve memory function in behavioral tests and restore levels of antioxidant enzymes like superoxide dismutase and catalase in the prefrontal cortex and hippocampus. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1266478.png)






![O-[(4-chlorophenyl)methyl]hydroxylamine](/img/structure/B1266489.png)
![1-[(aminooxy)methyl]-4-methylbenzene hydrochloride](/img/structure/B1266490.png)
![8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1266492.png)
![1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B1266494.png)

![2-[(3-Nitrophenoxy)methyl]oxirane](/img/structure/B1266500.png)
